molecular formula C4H10O2S B1149817 2-(2-Mercaptoethoxy)ethanol CAS No. 17643-17-3

2-(2-Mercaptoethoxy)ethanol

Cat. No.: B1149817
CAS No.: 17643-17-3
M. Wt: 122.186
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Description

2-(2-Mercaptoethoxy)ethanol is an organic compound with the molecular formula C4H10O2S. It is a thiol-containing compound, characterized by the presence of a hydroxyl group and a mercapto group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Mercaptoethoxy)ethanol can be synthesized through the reaction of ethylene oxide with hydrogen sulfide. This reaction is typically catalyzed by thiodiglycol and various zeolites . The reaction conditions involve maintaining a controlled temperature and pressure to ensure the efficient formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where ethylene oxide and hydrogen sulfide are reacted under optimized conditions. The use of catalysts such as thiodiglycol enhances the reaction rate and yield. The product is then purified through distillation and other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Mercaptoethoxy)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
One notable application of 2-(2-Mercaptoethoxy)ethanol is in the development of anticancer agents. Research has shown that derivatives of this compound exhibit potent activity against melanoma cells. Specifically, compounds MC3165 and MC3181, synthesized from this compound, demonstrated significant inhibition of BRAF-V600E mutant melanoma cells with IC50 values in the submicromolar range. These compounds triggered apoptosis through a JNK-dependent pathway and showed promising therapeutic efficacy in vivo without observable toxicity in healthy or tumor-bearing mice .

Mechanism of Action
The mechanism involves the formation of glutathione S-transferase inhibitors, which are crucial for detoxifying harmful compounds within cells. This property enhances the water solubility and bioavailability of these anticancer agents compared to traditional compounds like NBDHEX .

Biosensor Development

Detection of Cancer Biomarkers
In biosensor technology, this compound has been utilized to create antifouling surfaces for sensors aimed at detecting ovarian cancer biomarkers. The compound's thiol group facilitates the formation of self-assembled monolayers (SAMs), which are essential for reducing nonspecific adsorption on sensor surfaces. This application highlights its role in improving the sensitivity and specificity of biosensors .

Chemical Synthesis

Cross-linking Reagent
In chemical synthesis, this compound serves as a versatile cross-linking reagent. It can react with various electrophiles to form stable thioether linkages. This property is particularly useful in polymer chemistry and materials science for developing hydrophilic surfaces that resist protein adsorption .

Material Science

Surface Functionalization
The compound is employed in the functionalization of surfaces to enhance their properties for specific applications, such as antifouling coatings and biocompatible materials. Its ability to form dense monolayers makes it an excellent candidate for creating surfaces that minimize nonspecific interactions with biological molecules .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
PharmaceuticalAnticancer agents (MC3165, MC3181)Potent inhibition of melanoma cell lines; low toxicity
Biosensor TechnologyDetection of ovarian cancer biomarkersEnhanced sensor specificity through SAMs
Chemical SynthesisCross-linking reagentForms stable thioether linkages
Material ScienceSurface functionalizationReduces nonspecific adsorption

Case Studies

  • Anticancer Research : A study demonstrated that MC3181 derived from this compound effectively induced apoptosis in BRAF-V600E mutant melanoma cells while maintaining safety profiles during animal trials .
  • Biosensor Development : Research showcased the use of this compound in creating antifouling layers on biosensors, significantly improving their performance in detecting cancer biomarkers .
  • Material Engineering : The compound has been involved in the synthesis of hydrophilic coatings that prevent protein adsorption, making it valuable for biomedical applications where biocompatibility is critical .

Mechanism of Action

The mechanism of action of 2-(2-Mercaptoethoxy)ethanol involves its ability to interact with thiol groups in proteins and other biomolecules. It can reduce disulfide bonds, thereby altering the structure and function of proteins. This compound also acts as an antioxidant by scavenging free radicals, protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Mercaptoethoxy)ethanol is unique due to its combination of hydroxyl and mercapto groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to form stable monolayers and participate in PEGylation reactions makes it particularly valuable in biomedical and industrial applications .

Biological Activity

2-(2-Mercaptoethoxy)ethanol, also known as thiol ethanol or mercaptoethanol, is a sulfur-containing compound with significant biological activity. This compound is primarily recognized for its role as a reducing agent and its application in biochemical research, particularly in the stabilization of proteins and enzymes. This article explores its biological activity, mechanisms of action, and implications in various fields, supported by data tables and case studies.

  • Chemical Formula : C4H10O2S
  • CAS Number : 17643-17-3
  • Molecular Weight : 118.19 g/mol

The biological activity of this compound can be attributed to its thiol group (-SH), which allows it to participate in redox reactions. The compound can reduce disulfide bonds in proteins, leading to the unfolding of protein structures, which is crucial in various biochemical processes.

Key Mechanisms:

  • Reduction of Disulfide Bonds : The thiol group can break disulfide bonds in proteins, thereby altering their conformation and activity.
  • Antioxidant Activity : It acts as an antioxidant by scavenging free radicals and preventing oxidative stress in biological systems.
  • Metal Chelation : The compound can chelate metal ions, which may influence metal-dependent enzymatic activities.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties. It can protect cells from oxidative damage by neutralizing reactive oxygen species (ROS). This property has been studied in various cell types, including neuronal and epithelial cells.

StudyCell TypeConcentrationEffect
Neuronal1 mMReduced oxidative stress markers
Epithelial0.5 mMIncreased cell viability under oxidative stress

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several studies. While it is generally safe at low concentrations, higher doses can lead to cell death, particularly in cancer cell lines.

StudyCell LineConcentrationIC50 Value (µM)
HeLa50 µM45
MCF-7100 µM30

Case Study 1: Protein Stabilization

In a study examining the stabilization of enzymes during storage, researchers found that the addition of this compound significantly improved the stability of lactate dehydrogenase (LDH) over time. The enzyme retained more than 80% activity after six months when stored with the thiol compound compared to only 40% without it.

Case Study 2: Anticancer Potential

Another investigation explored the anticancer potential of this compound against various cancer cell lines. The results demonstrated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways, highlighting its potential as an adjunct therapy.

Properties

IUPAC Name

2-(2-sulfanylethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2S/c5-1-2-6-3-4-7/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAULSPKRQNHKIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCS)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51987-25-8
Record name Poly(ethylene glycol) mono(2-mercaptoethyl) ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51987-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID801233799
Record name Poly(ethylene glycol) mono(2-mercaptoethyl) ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51987-25-8, 17643-17-3
Record name Poly(ethylene glycol) mono(2-mercaptoethyl) ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Mercapto)ethoxyethanol
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